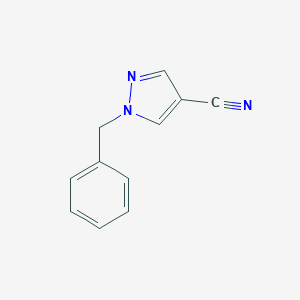

1-Benzyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

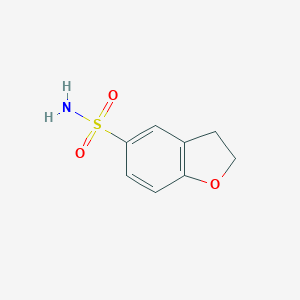

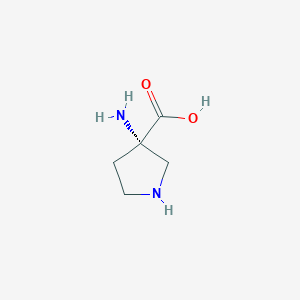

1-Benzyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number 121358-86-9 . It has a molecular weight of 183.21 . The IUPAC name for this compound is 1-benzyl-1H-pyrazole-4-carbonitrile .

Synthesis Analysis

The synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile and its derivatives often involves multicomponent reactions . For instance, one approach uses a heterogeneous acid catalyst, SPVA, in a reaction involving an aromatic aldehyde, malononitrile, and phenyl hydrazine . The SPVA catalyst, functionalized by sulfonic acid groups, shows appreciable catalytic performance, yielding 89% of the desired pyrazole product under ambient reaction conditions .Molecular Structure Analysis

The InChI code for 1-Benzyl-1H-pyrazole-4-carbonitrile is 1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

1-Benzyl-1H-pyrazole-4-carbonitrile can participate in various chemical reactions. For example, it can undergo a [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane, a stable, safe, easy-to-handle, and odorless solid isocyanide . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazole-4-carbonitrile is a powder at room temperature . It has a melting point of 63-64 degrees Celsius . The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 369.3±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry

- Specific Scientific Field: Heterocyclic chemistry .

- Summary of the Application: Pyrazole and its derivatives, including 1-Benzyl-1H-pyrazole-4-carbonitrile, have been synthesized through multicomponent reactions using SPVA as a heterogeneous acid catalyst . These compounds have shown pharmaceutical and biological activities such as antimalarial, antibacterial, anti-parasitic, anti-depressant, anticancer, and anti-inflammatory activities .

- Methods of Application or Experimental Procedures: The synthesis protocol of the SPVA catalyst includes functionalization of polyvinyl alcohol by sulfonic acid groups . The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine . The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .

- Results or Outcomes: The SPVA catalyst showed recyclability up to the sixth cycle without considerable loss in its activity . Furthermore, the present synthetic approach could effectively produce pyrazole products with high yields in the absence of base and solvent and in short reaction time, making it a green and sustainable process .

Stability Study of Boronate Esters

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used as a model compound in the study of the stability of boronate esters in different alcohols .

- Methods of Application or Experimental Procedures: The stability of boronate esters is studied using the LCMS technique .

- Results or Outcomes: The results of these studies can provide valuable insights into the stability of boronate esters, which are important intermediates in organic synthesis .

Palladium-Catalyzed Methylation

- Specific Scientific Field: Organometallic Chemistry .

- Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

- Methods of Application or Experimental Procedures: The reaction is typically carried out under palladium catalysis, with iodomethane as the methylating agent .

- Results or Outcomes: The results of these studies can contribute to the development of new synthetic methodologies for the methylation of heteroaryl compounds .

NMR, HPLC, LC-MS, UPLC Studies

- Specific Scientific Field: Analytical Chemistry .

- Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used in various analytical studies, including NMR, HPLC, LC-MS, and UPLC .

- Methods of Application or Experimental Procedures: The compound can be analyzed using different analytical techniques to study its physical and chemical properties .

- Results or Outcomes: The results of these studies can provide valuable insights into the properties of the compound, which can be useful in various scientific and industrial applications .

Synthesis Path Studies

- Specific Scientific Field: Synthetic Chemistry .

- Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used as a model compound in the study of synthesis paths .

- Methods of Application or Experimental Procedures: The synthesis paths of the compound can be studied using various synthetic chemistry techniques .

- Results or Outcomes: The results of these studies can contribute to the development of new synthetic methodologies and the optimization of existing ones .

Safety And Hazards

The safety information for 1-Benzyl-1H-pyrazole-4-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

The future directions for 1-Benzyl-1H-pyrazole-4-carbonitrile and its derivatives are promising. The compound’s potential for diverse biological applications, including its potent anticancer activity, suggests that it could be further explored in medicinal chemistry . Additionally, the environmentally benign procedure for its synthesis, which yields high product amounts in the absence of base and solvent and in short reaction time, makes it a green and sustainable process .

Eigenschaften

IUPAC Name |

1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFLGKRYHSMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559362 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

121358-86-9 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)

![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)